molecular formula C7H14ClNO2 B6160915 (1s,3s)-3-(dimethylamino)cyclobutane-1-carboxylic acid hydrochloride, cis CAS No. 2230913-72-9

(1s,3s)-3-(dimethylamino)cyclobutane-1-carboxylic acid hydrochloride, cis

Cat. No.: B6160915
CAS No.: 2230913-72-9
M. Wt: 179.6
InChI Key:
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Description

(1s,3s)-3-(Dimethylamino)cyclobutane-1-carboxylic acid hydrochloride, cis: is a chemical compound that belongs to the class of cyclobutane derivatives. It features a cyclobutane ring, a four-membered ring structure, substituted with a dimethylamino group at the 3-position and a carboxylic acid group at the 1-position, with the hydrochloride salt form providing increased stability and solubility.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with cyclobutane-1-carboxylic acid as the starting material.

  • Substitution Reaction: The carboxylic acid group is first converted to an acid chloride using reagents like thionyl chloride (SOCl₂).

  • Nucleophilic Substitution: The acid chloride undergoes nucleophilic substitution with dimethylamine to introduce the dimethylamino group, forming the (1s,3s)-3-(dimethylamino)cyclobutane-1-carboxylic acid.

  • Hydrochloride Formation: The resulting carboxylic acid is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods:

  • Flow Chemistry: Flow microreactors can be employed for the continuous synthesis of this compound, enhancing efficiency and scalability.

  • Batch Processing: Large-scale production may use traditional batch reactors with controlled reaction conditions to ensure product consistency and purity.

Chemical Reactions Analysis

(1s,3s)-3-(Dimethylamino)cyclobutane-1-carboxylic acid hydrochloride, cis: can undergo various chemical reactions:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivatives.

  • Reduction: Reduction reactions can be performed to convert the carboxylic acid group to alcohols or aldehydes.

  • Substitution Reactions: The dimethylamino group can undergo nucleophilic substitution reactions with various reagents.

  • Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

  • Reduction: Lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Various nucleophiles such as halides or alkylating agents.

  • Esterification: Alcohols in the presence of acid catalysts.

Major Products Formed:

  • Oxidation: Carboxylic acids or their derivatives.

  • Reduction: Alcohols or aldehydes.

  • Substitution: Substituted cyclobutanes.

  • Esterification: Esters.

Scientific Research Applications

This compound has various applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: It can be used as a probe in biological studies to understand molecular interactions and pathways.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug design, it may interact with specific molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways would depend on the context in which the compound is used.

Comparison with Similar Compounds

(1s,3s)-3-(Dimethylamino)cyclobutane-1-carboxylic acid hydrochloride, cis: can be compared to other cyclobutane derivatives:

  • Cyclobutane-1,2-dicarboxylic acid: Similar structure but with two carboxylic acid groups.

  • Cyclobutane-1-carboxylic acid: Similar but without the dimethylamino group.

  • Cyclobutane derivatives with different substituents: Various other substituents can be compared to highlight the unique properties of the dimethylamino group.

This compound's uniqueness lies in its specific substitution pattern, which can influence its reactivity and applications.

Properties

CAS No.

2230913-72-9

Molecular Formula

C7H14ClNO2

Molecular Weight

179.6

Purity

95

Origin of Product

United States

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